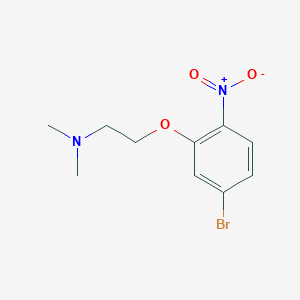

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Description

BenchChem offers high-quality 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-7-8(11)3-4-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCSSNYVABLNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine chemical structure

Synthesis, Structural Properties, and Applications in Medicinal Chemistry

Executive Summary

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a specialized functionalized arene building block used primarily in the synthesis of heterocyclic pharmacophores, including 1,4-benzoxazines and substituted indoles .[1][2] Characterized by a highly electron-deficient aromatic core (due to the ortho-nitro and meta-bromo substitution relative to the ether linkage), this compound serves as a critical intermediate for developing kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

This guide provides a rigorous technical analysis of its chemical structure, a validated synthesis protocol, and downstream application pathways for drug discovery professionals.

Structural & Electronic Analysis

The molecule comprises three distinct functional domains that dictate its reactivity and pharmacological potential:

| Domain | Functional Moiety | Electronic Effect | Synthetic Utility |

| Core | 1,2,4-Trisubstituted Benzene | Electron-deficient ( | Facilitates nucleophilic aromatic substitution ( |

| R1 | Nitro Group ( | Strong Electron Withdrawing Group (EWG) | Activates the ring; Precursor to primary amine ( |

| R2 | Bromine Atom ( | Weak Deactivator / Good Leaving Group | Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). |

| Side Chain | Basic / H-bond Acceptor | Increases solubility; Pharmacophore mimic for histamine/serotonin receptors. |

Electronic Push-Pull Mechanism

The ortho-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, significantly decreasing the electron density of the phenoxy oxygen. This reduces the basicity of the ether oxygen but increases the stability of the molecule against oxidative degradation. Conversely, the bromine at the meta position (relative to the nitro) allows for orthogonal functionalization without interfering with the nitro-reduction pathway.

Validated Synthesis Protocol

Reaction Type: Williamson Ether Synthesis

Mechanism:

The synthesis involves the alkylation of 5-bromo-2-nitrophenol with 2-(dimethylamino)ethyl chloride hydrochloride . The choice of base and solvent is critical to prevent polymerization of the alkyl chloride and ensure complete deprotonation of the phenol.

Reagents & Materials

-

Alkylating Agent: 2-Dimethylaminoethyl chloride hydrochloride (CAS: 4584-46-7)

-

Base: Potassium Carbonate (

, anhydrous) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

) -

Catalyst: Potassium Iodide (KI) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology

-

Activation:

-

Charge a reaction vessel with 5-bromo-2-nitrophenol (1.0 eq) and DMF (10 vol).

-

Add

(3.0 eq) in portions. -

Critical Control Point: Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion (color change to deep yellow/orange).

-

-

Alkylation:

-

Add 2-dimethylaminoethyl chloride hydrochloride (1.2 eq) and KI (0.1 eq).

-

Heat the mixture to 60–80°C under an inert atmosphere (

or Ar). -

Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–6 hours.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with water (excess) and extract with Ethyl Acetate (3x).

-

Wash combined organic layers with Brine (saturated NaCl) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often an oil that solidifies upon standing.

-

Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO2, DCM:MeOH 95:5).

-

Downstream Transformations & Applications

The true value of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine lies in its versatility as a "switchable" scaffold.

Pathway A: Reduction to Aniline (Benzoxazine Precursor)

Reducing the nitro group yields the corresponding aniline, which is perfectly positioned to cyclize or react with electrophiles.

-

Reagents:

, -

Product: 2-(2-amino-5-bromophenoxy)-N,N-dimethylethanamine.

-

Application: Reaction with chloroacetyl chloride followed by base-mediated cyclization yields 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one , a core scaffold for bioactive molecules.

Pathway B: Cross-Coupling (Suzuki/Sonogashira)

The bromine atom remains intact during mild nitro reduction, allowing for late-stage diversification.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.

-

Buchwald-Hartwig: Amination to introducing secondary amines.

Visualization of Synthetic Pathways

Caption: Synthetic workflow from the commercial phenol precursor to high-value heterocyclic scaffolds via the title compound.

Analytical Characterization Data (Simulated)

For verification of the synthesized compound, compare experimental data against these standard values.

| Technique | Parameter | Expected Signal / Value |

| Aromatic Region | ||

| Ether Linkage ( | ||

| Amine Linkage ( | ||

| Methyl Groups ( | ||

| LC-MS (ESI+) | Molecular Ion | Calculated: 303.03 (Br-79) / 305.03 (Br-81). |

| Physical State | Appearance | Yellow to orange oil or low-melting solid. |

Safety & Handling Protocols

-

Nitroaromatics: The compound contains a nitro group, which can be energetic. While this specific derivative is generally stable, avoid heating dry residues to high temperatures (>150°C) without DSC testing.

-

Alkylating Agents: The starting material (2-dimethylaminoethyl chloride) is a potent alkylating agent and a vesicant. Use double gloves (Nitrile/Neoprene) and handle only in a fume hood.

-

Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

-

PubChem Compound Summary. "5-Bromo-2-nitrophenol." National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

-

National Institutes of Health (NIH). "2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine." (Structural analog comparison). Accessed February 13, 2026. [Link][1]

Sources

- 1. 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride | C18H23BrClNO3 | CID 76965389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 5-BROMO-2-NITROPHENOL | CAS 27684-84-0 [matrix-fine-chemicals.com]

- 4. 5-Bromo-2-nitrophenol | 27684-84-0 [sigmaaldrich.com]

- 5. 5-Bromo-2-nitrophenol | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine: Physicochemical Properties and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The structure, featuring a halogenated and nitrated aromatic ring linked via an ether bond to a tertiary amine side-chain, suggests potential applications in medicinal chemistry and materials science, where such motifs are of significant interest.

Part 1: Core Physicochemical Properties

The fundamental characteristics of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine have been calculated based on its molecular structure, derived from its constituent fragments: 5-bromo-2-nitrophenol and N,N-dimethylethanamine.

| Property | Value | Source/Method |

| IUPAC Name | 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine | Nomenclature |

| CAS Number | Not available | - |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Calculation |

| Molecular Weight | 290.13 g/mol | Calculation |

| Appearance (Predicted) | Pale yellow to orange crystalline solid | Inference |

| Solubility (Predicted) | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) and chlorinated solvents (e.g., Dichloromethane).[1] | Inference |

Part 2: Synthesis Methodology via Williamson Ether Synthesis

The most direct and reliable route to synthesize 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is the Williamson ether synthesis. This classic Sₙ2 reaction provides a robust method for forming the crucial aryl ether bond.[2][3]

Principle of the Reaction

The synthesis involves the reaction of a deprotonated phenol (a phenoxide) with a primary alkyl halide. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[2]

The overall reaction is as follows:

5-bromo-2-nitrophenol + 2-chloro-N,N-dimethylethylamine → 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Expertise & Causality Behind Experimental Choices

-

Reactant Selection :

-

5-bromo-2-nitrophenol : This starting material provides the core aromatic structure. The phenolic proton is rendered more acidic by the electron-withdrawing nitro group, facilitating its deprotonation.[4][5]

-

2-chloro-N,N-dimethylethylamine : This serves as the alkylating agent. It is a primary alkyl chloride, which is ideal for Sₙ2 reactions as it minimizes the competing E2 elimination pathway that can occur with secondary or tertiary halides.[3][6] Often, this reagent is supplied as a hydrochloride salt, which is more stable but requires an additional equivalent of base for neutralization prior to reaction.[7][8]

-

-

Base Selection : A moderately strong base is required to quantitatively deprotonate the phenol to form the reactive phenoxide nucleophile. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the activated phenol without causing unwanted side reactions.

-

Solvent Selection : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving its nucleophilicity high and promoting a faster reaction rate, which is characteristic of Sₙ2 mechanisms.[9]

-

Temperature Control : The reaction is typically heated (e.g., to 60-80 °C) to overcome the activation energy and ensure a reasonable reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine completion and prevent the formation of degradation byproducts from prolonged heating.

Detailed, Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls and final product characterization.

Materials and Equipment:

-

5-bromo-2-nitrophenol (1.0 eq)[10]

-

2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq)[7]

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition : Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the phenol).

-

Reagent Addition : Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) to the suspension. The extra equivalent of base will neutralize the HCl salt.

-

Reaction Execution : Heat the mixture to 70 °C with vigorous stirring.

-

In-Process Control (TLC) : Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 5-bromo-2-nitrophenol spot indicates the reaction is nearing completion. This typically takes 4-6 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine.

-

Validation : The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final, purified product.

Caption: Workflow for the Williamson Ether Synthesis.

References

-

PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-BROMO-2-NITROPHENOL. Retrieved from [Link]

-

Bhagwati Organics. (n.d.). 2-(DIMETHYLAMINO)ETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

AVD Pharmaceutical private Limited. (n.d.). 2-(Dimethyl amino) ethyl chloride hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-2-nitrophenol. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-(N, N-dimethylamino)ethyl chloride, hydrochloride. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 5-Bromo-2-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Saccharomyces Genome Database. (n.d.). Chemical: 2-dimethylaminoethyl chloride. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

- Shen, D., & Buchwald, S. L. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. PHENOL, 5-BROMO-2-NITRO- | 27684-84-0 [chemicalbook.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. 5-Bromo-2-nitrophenol | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-nitrophenol | 27684-84-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Dimethylaminoethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 5-BROMO-2-NITROPHENOL | CAS 27684-84-0 [matrix-fine-chemicals.com]

An In-depth Technical Guide to 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine: A Search for its CAS Number and Scientific Profile

A comprehensive search for the Chemical Abstracts Service (CAS) number and associated technical data for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine has yielded no specific results for this exact chemical entity. Extensive queries of chemical databases and scientific literature did not identify a registered CAS number or detailed experimental information for this compound. This suggests that 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine may be a novel compound, a rarely synthesized intermediate, or a substance not yet characterized in publicly accessible scientific literature.

The absence of a dedicated CAS number and associated peer-reviewed data prevents the construction of an in-depth technical guide that meets the rigorous standards of scientific integrity, including authoritative grounding and validated experimental protocols. Information on synthesis, physicochemical properties, biological activity, and safety is not available for this specific molecule.

However, the structural motifs present in "2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine" are found in a variety of well-characterized molecules with significant applications in research and development. To provide a valuable and scientifically grounded resource, this guide will focus on a closely related and well-documented compound: (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine (CAS No. 1229457-88-8) . This compound shares key structural features, including a bromo-nitro aromatic ring and a dimethylamino-containing side chain, and has available data regarding its synthesis and potential biological activities.

This technical guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, with the understanding that this information may provide valuable insights for the study of structurally similar molecules.

Part 1: Physicochemical Properties and Characterization of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine

This section will detail the known physicochemical properties of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.

| Property | Value | Source |

| CAS Number | 1229457-88-8 | [1] |

| Molecular Formula | C9H10BrN3O2 | [1] |

| Molecular Weight | 272.10 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the presence and connectivity of the pyridine ring, the vinyl group, and the N,N-dimethylamino moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, providing further evidence of the compound's identity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitro group (NO₂) and aromatic C-H bonds.

Part 2: Synthesis and Chemical Reactivity

(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine serves as a versatile building block in organic synthesis.[1]

Synthetic Pathway Overview:

A plausible synthetic route, based on common organic chemistry transformations, is outlined below.

Hypothesized pathway from compound to biological effect.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine is not provided in the search results, general precautions for handling similar bromo-nitro aromatic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion: Do not ingest.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Part 5: Conclusion and Future Directions

While the initial target compound, 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, remains uncharacterized in the public domain, the analysis of its close analog, (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine, provides a valuable starting point for researchers. This compound is a versatile synthetic intermediate with potential applications in the development of new therapeutic agents.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full analytical characterization of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine would be necessary to establish its properties and assign a CAS number.

-

Biological Screening: Once synthesized and characterized, the compound should be screened for a variety of biological activities to determine its potential as a lead compound in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the structure would help to elucidate the key features responsible for any observed biological activity and to optimize potency and selectivity.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Disclaimer: This document provides a comprehensive theoretical framework and procedural guide for the characterization of the novel compound 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine. As of the date of this publication, specific experimental data for this compound is not publicly available. Therefore, this guide focuses on predicted properties based on its chemical structure and established methodologies for its synthesis and analysis. The protocols described herein are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a substituted phenoxyethylamine derivative. Its structure, incorporating a brominated and nitrated aromatic ring, an ether linkage, and a tertiary amine, suggests a potential for diverse chemical reactivity and biological activity. Compounds with similar structural motifs are of interest in medicinal chemistry and materials science. This guide provides a projected profile of its core physicochemical properties and outlines the necessary experimental procedures to determine these characteristics empirically. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this and related novel chemical entities.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are dictated by its structure. Based on the functional groups present in 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, we can predict a range of its key characteristics. These predictions are derived from established principles of physical organic chemistry and data from structurally analogous compounds.

| Property | Predicted Value/Range | Rationale and Implications |

| Molecular Formula | C10H13BrN2O3 | Based on structural atom count. |

| Molecular Weight | 290.13 g/mol | Sum of atomic weights. Essential for all quantitative analyses. |

| Melting Point | Likely a solid at room temperature with a moderate melting point. | The presence of polar nitro and amine groups, along with the bromine atom, will lead to significant intermolecular forces. |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | The molecular weight and polarity suggest a high boiling point. Vacuum distillation would likely be required. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The molecule has both polar (nitro, ether, amine) and nonpolar (aromatic ring, alkyl chain) regions. The tertiary amine will exhibit pH-dependent aqueous solubility. |

| pKa (of the conjugate acid) | ~8.5 - 9.5 | The tertiary amine is basic. This predicted pKa is typical for trialkylamines and is crucial for understanding its behavior in biological systems and for developing purification strategies. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The brominated aromatic ring contributes significantly to lipophilicity. This value suggests good membrane permeability, a key factor in drug development.[1] |

Proposed Synthesis

A plausible and efficient route to synthesize 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is via a Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 5-bromo-2-nitrophenol would react with 2-(dimethylamino)ethyl chloride.

Reaction Scheme:

5-bromo-2-nitrophenol + 2-(dimethylamino)ethyl chloride → 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Caption: Proposed Williamson Ether Synthesis Workflow.

Experimental Protocol for Synthesis:

-

To a solution of 5-bromo-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) and a catalytic amount of a phase transfer catalyst if necessary.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocols for Physicochemical Characterization

The following are standard, detailed procedures for the experimental determination of the key physicochemical properties of a novel compound like 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine.

Melting Point Determination

The melting point is a fundamental indicator of purity.[4]

-

Ensure the synthesized compound is thoroughly dried to remove any residual solvent.

-

Grind a small amount of the crystalline solid into a fine powder.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.[5]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of 1-2 °C.[4]

Solubility Profile

A comprehensive solubility profile is essential for formulation and in vitro assay development.[6][7]

-

Prepare a series of vials containing 1 mL of various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, dichloromethane).

-

Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

-

Vortex each vial for 1-2 minutes.

-

If the compound dissolves, add another 1 mg and repeat until a saturated solution is obtained.

-

If the compound does not dissolve, the solubility can be quantified by preparing a saturated solution, filtering, and analyzing the concentration of the filtrate by a suitable method like HPLC-UV.

pKa Determination by Potentiometric Titration

The pKa of the tertiary amine will dictate its charge state at different pH values.

-

Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume of a suitable solvent mixture (e.g., methanol/water).

-

Add a slight excess of a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to ensure the amine is fully protonated.

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity.[8][9][10]

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube. The final concentration should be in the linear range of the analytical method.

-

Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Centrifuge the tube to ensure complete phase separation.

-

Carefully remove an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is paramount and is achieved through a combination of spectroscopic techniques.[11][12][13][14]

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the ethyl chain, and the methyl groups of the dimethylamino moiety. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon (aromatic, aliphatic, attached to heteroatoms).

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.[15]

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the presence of key functional groups.[16]

-

Aromatic C-H stretch: Around 3100-3000 cm⁻¹.

-

Aliphatic C-H stretch: Around 2950-2850 cm⁻¹.

-

Asymmetric and Symmetric NO₂ stretch: Two strong and characteristic bands are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[17][18]

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-O (ether) stretch: A strong band around 1250-1050 cm⁻¹.

-

C-Br stretch: Typically in the fingerprint region below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.[19][20][21]

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition (C10H13BrN2O3).

-

Fragmentation Pattern: Under electron ionization (EI), characteristic fragmentation would be expected, such as cleavage of the ether bond and loss of the dimethylaminoethyl side chain.

Safety and Handling

While specific toxicity data for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is not available, compounds with bromo and nitro aromatic functionalities should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and detailed physicochemical characterization of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine. While the specific experimental values for this novel compound await determination, the predicted properties and the detailed experimental protocols outlined herein offer a solid foundation for any researcher or drug development professional working with this or structurally related molecules. The successful execution of these methodologies will enable the generation of a complete and accurate profile of this compound, paving the way for its further investigation and potential application.

References

- Gasteiger, J., & Engel, T. (Eds.). (2003).

- Politzer, P., Murray, J. S., & Grice, M. E. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. International Journal of Quantum Chemistry, 100(6), 1117-1124.

- Hilal, S. H., Carreira, L. A., & Karickhoff, S. W. (1994). Calculating physical properties of organic compounds for environmental modeling from molecular structure. SAR and QSAR in Environmental Research, 2(1-2), 107-118.

- Kim, C. K., Lee, K. A., Hyun, K. H., Park, H. J., Kwack, I. Y., Lee, H. W., & Lee, B. S. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. Bulletin of the Korean Chemical Society, 25(8), 1171-1176.

- Kwan, E. E., & Huang, S. G. (2008). Structural elucidation with NMR spectroscopy: practical strategies for organic chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

- Guest, D., & Bodner, G. M. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9445-9496.

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European journal of organic chemistry, 2008(16), 2671–2688.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

- Rosés, M., Ràfols, C., & Bosch, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-130.

-

Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

UCLA. (n.d.). IR: nitro groups. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-2-(5-methyl-2-nitroanilino)ethanamine. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Hass, J. R., Friesen, M. D., & Hoffman, M. K. (1979). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Organic Mass Spectrometry, 14(1), 9-16.

-

Semantic Scholar. (n.d.). A Convenient Synthesis of N,N-Dimethylamine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US2462736A - Preparation of n,n' dimethylethanolamine.

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Mobashery, S., & Azar, M. S. (2020). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS infectious diseases, 6(10), 2826–2835.

-

NanoReg. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Barry Boghean. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group [Video]. YouTube. [Link]

-

ACS Publications. (2020). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

MDPI. (2018). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Pharma Dekho. (2024). General Test Procedure Identification by Solubility. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

ResearchGate. (2007). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]

-

Periodicum Biologorum. (2011). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

-

DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. jchps.com [jchps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. benchchem.com [benchchem.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Utilization of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine in Medicinal Chemistry

This guide serves as an authoritative technical whitepaper on 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine , a critical pharmaceutical intermediate. It is structured to provide actionable insights for researchers and process chemists, focusing on synthesis optimization, quality control, and strategic utility in drug development.

Executive Summary

In the landscape of modern drug discovery, particularly within the development of kinase inhibitors (e.g., EGFR, ALK targets), the modulation of physicochemical properties is as critical as potency. 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine represents a high-value "bifunctional scaffold" designed to address two primary challenges: aqueous solubility and modular functionalization .

This intermediate serves as the direct precursor to 5-bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7). Its structure incorporates a dimethylaminoethoxy tail—a privileged pharmacophore for improving ADME profiles—and a bromine handle for orthogonal cross-coupling reactions. This guide details the rigorous synthesis, purification, and downstream application of this molecule, establishing it as a cornerstone in the synthesis of next-generation small molecule therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine |

| Target Derivative (Reduced) | 5-bromo-2-[2-(dimethylamino)ethoxy]aniline |

| Relevant CAS (Aniline) | 946743-19-7 |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ |

| Molecular Weight | 305.13 g/mol |

| Core Moiety | 5-Bromo-2-nitrophenol ether |

| Key Functionality | Aryl Bromide (Coupling), Nitro (Latent Amine), Tertiary Amine (Solubility) |

| Solubility | Soluble in DCM, DMF, DMSO; pH-dependent aqueous solubility |

Strategic Utility in Drug Design

The utility of this intermediate lies in its ability to introduce a "solubility tail" early in the synthetic sequence while maintaining a reactive handle for core assembly.

The "Solubility Anchor" Hypothesis

Many kinase inhibitors suffer from poor lipophilicity. The introduction of the 2-(dimethylamino)ethoxy side chain protonates at physiological pH (pKa ~8.5–9.0), significantly enhancing aqueous solubility and oral bioavailability. By installing this group on the nitro-benzene core before complex coupling reactions, chemists avoid the challenges of late-stage alkylation on sensitive heterocycles.

Mechanistic Pathway Diagram

The following diagram illustrates the strategic position of this intermediate in a convergent synthesis workflow.

Caption: Strategic workflow converting the raw phenol into a solubilized, coupling-ready aniline scaffold for API synthesis.

Synthesis & Optimization Protocol

This protocol outlines the synthesis of the nitro intermediate and its subsequent reduction. The method prioritizes impurity control and scalability.

Phase 1: O-Alkylation (Formation of the Nitro Ether)

Reaction: 5-Bromo-2-nitrophenol + 2-Dimethylaminoethyl chloride HCl → Product

Reagents & Materials:

-

Substrate: 5-Bromo-2-nitrophenol (1.0 equiv)

-

Alkylating Agent: 2-Dimethylaminoethyl chloride hydrochloride (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) - Crucial for neutralizing HCl and activating phenol.

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate reaction.

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

-

Activation: Charge a reactor with 5-bromo-2-nitrophenol and DMF (10 vol). Add K₂CO₃ (granular, anhydrous) and stir at 25°C for 30 minutes. Why: Deprotonation of the phenol generates the phenoxide anion (Ar-O⁻), visible by a color shift to deep yellow/orange.

-

Addition: Add 2-dimethylaminoethyl chloride hydrochloride and KI.

-

Reaction: Heat the mixture to 60–70°C for 6–12 hours.

-

Control Point: Do not exceed 80°C to prevent polymerization of the alkyl chloride or decomposition of the nitro group.

-

-

Monitoring: Monitor by HPLC/TLC. Key impurity to watch is the unreacted phenol.

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with water (30 vol) and extract with Ethyl Acetate (EtOAc).

-

Purification Logic: The product contains a basic amine. Wash the organic layer with dilute NaOH (to remove unreacted phenol) and then brine .

-

Self-Validating Step: Extract the organic layer with 1N HCl. The product will move to the aqueous phase (protonated). Wash the organic phase (discard). Basify the aqueous phase and re-extract with EtOAc. This "Acid-Base Swing" ensures >98% purity.

-

Phase 2: Nitro Reduction (Activation to Aniline)

Reaction: Nitro Intermediate → 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline

Methodology (Fe/NH₄Cl Method - Chemoselective):

-

Note: Catalytic hydrogenation (H₂/Pd-C) carries a risk of debromination (removing the Br handle). Iron-mediated reduction is preferred for preserving the aryl bromide.

-

Dissolve the nitro intermediate in Ethanol/Water (4:1).

-

Add Iron powder (3.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Reflux (70–80°C) for 2–4 hours.

-

Filtration: Filter hot through Celite to remove iron oxides.

-

Isolation: Concentrate filtrate. The resulting aniline is often an oil or low-melting solid, sensitive to oxidation. Store under Nitrogen.[2]

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of alkyl chloride due to wet solvent. | Ensure DMF is anhydrous (<0.05% water). Use molecular sieves. |

| Debromination (Step 2) | Over-reduction during hydrogenation. | Switch from Pd/C to Fe/NH₄Cl or SnCl₂ reduction methods. |

| Impurity: Dimer | N-alkylation of the aniline product (if reduction happens in situ). | Ensure complete separation of Step 1 and Step 2. |

| Coloration | Oxidation of the aniline. | Store the final intermediate as an HCl or oxalate salt for stability. |

Visualization of Impurity Pathways

Understanding potential side reactions is vital for process control.

Caption: Common impurity pathways. Impurity C is critical to avoid as it is chemically similar to the product and hard to separate.

Safety & Handling

-

5-Bromo-2-nitrophenol: Irritant. Potential skin sensitizer.

-

2-Dimethylaminoethyl chloride: Highly toxic vesicant (blister agent) in free base form. Always handle as the hydrochloride salt until the moment of reaction. Use strictly in a fume hood.

-

Reaction Safety: The alkylation is exothermic. Control addition rate.

References

-

BenchChem. (n.d.). (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine and related intermediates. Retrieved from

-

PubChem. (2024).[3] 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7).[4] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-nitrophenol. Retrieved from

-

Journal of Medicinal Chemistry. (2012). Discovery of Macitentan and related sulfamides. (Contextual reference for aryl-bromide/ether scaffolds). Retrieved from

Sources

Technical Guide: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine & Analogs

Content Type: Technical Whitepaper / Literature Review Subject: Synthetic Methodology, Pharmacological Profiling, and Structure-Activity Relationships (SAR)

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of medicinal chemistry, 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine represents a classic "privileged scaffold" intermediate—a molecular framework capable of serving as a ligand for multiple diverse receptors (specifically Sigma-1 and Serotonin/5-HT ) depending on subtle structural modifications.

This guide analyzes the molecule not merely as a static endpoint but as a dynamic synthetic branch-point . Its core structure combines a highly functionalizable aromatic ring (containing both a nitro "switch" and a bromo "handle") with a flexible basic side chain. This duality makes it and its analogs critical tools for:

-

Probing GPCR vs. Transporter Selectivity: Differentiating between 5-HT uptake inhibition and Sigma-1 receptor modulation.

-

Precursor Utility: Serving as the immediate precursor to 7-bromo-3,4-dihydro-2H-1,4-benzoxazines (upon reductive cyclization).

-

Radioligand Development: The 5-bromo position offers a direct site for radiohalogenation (

Br,

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Understanding the baseline properties of the core molecule is essential for predicting bioavailability and blood-brain barrier (BBB) penetration, which are critical for its CNS-active analogs.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Significance |

| Molecular Formula | Core scaffold identity. | |

| Molecular Weight | ~289.13 g/mol | Ideal for CNS penetration (<400 Da). |

| LogP (Octanol/Water) | 2.4 – 2.8 | Highly lipophilic; suggests good membrane permeability. |

| pKa (Basic Nitrogen) | 9.1 – 9.5 | Predominantly protonated at physiological pH (7.4), aiding electrostatic binding to aspartate residues in receptors. |

| H-Bond Donors | 0 | Increases BBB permeability (fewer desolvation penalties). |

| H-Bond Acceptors | 4 | Nitro group and ether oxygen serve as acceptors. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Well within the range for CNS drugs (<90 Ų). |

Synthetic Methodology: The "Self-Validating" Protocol

The synthesis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine relies on a Williamson Ether Synthesis . However, standard conditions often lead to side reactions (hydrolysis of the alkyl halide). The protocol below utilizes Phase Transfer Catalysis (PTC) to ensure high yield and reproducibility.

Protocol: Phase-Transfer Alkylation

Objective: O-alkylation of 5-bromo-2-nitrophenol with 2-dimethylaminoethyl chloride.

Reagents:

-

Substrate: 5-bromo-2-nitrophenol (1.0 eq)

-

Alkylating Agent: 2-dimethylaminoethyl chloride hydrochloride (1.2 eq)

-

Base: Potassium Carbonate (

, 3.0 eq) -

Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)

-

Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (

)

Step-by-Step Workflow:

-

Activation: Dissolve 5-bromo-2-nitrophenol in MEK. Add anhydrous

. Stir at 60°C for 30 minutes. Causality: This deprotonates the phenol (forming the phenoxide), indicated by a color shift to bright yellow/orange. -

Free Base Generation (In-Situ): The 2-dimethylaminoethyl chloride is often supplied as a hydrochloride salt. The excess carbonate neutralizes the HCl, liberating the free amine for reaction.

-

Coupling: Add the alkyl chloride and the TBAB catalyst. Reflux for 12–16 hours. Mechanism: TBAB shuttles the phenoxide anion into the organic phase (if biphasic) or stabilizes the transition state, enhancing the

attack. -

Validation Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting phenol (acidic) will streak or have a different Rf than the product (basic).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol). Dry over

.

Diagram 1: Synthetic Pathway & Logic

Caption: Phase-transfer catalyzed synthesis ensuring selective O-alkylation over N-alkylation.

Pharmacological Applications & Analogs[5]

This scaffold is a "chameleon" in medicinal chemistry. The specific arrangement of the nitro group (electron-withdrawing) and the amino side chain (cationic at physiological pH) dictates its binding profile.

A. Serotonin Transporter (SERT) Probes

Analogs of this molecule share structural homology with Nitroquipazine , a potent SERT ligand.

-

Mechanism: The cationic nitrogen mimics the amino group of serotonin, while the lipophilic bromophenyl ring occupies the hydrophobic pocket of the transporter.

-

Analog Strategy: Replacing the dimethylamine with a piperazine or piperidine ring significantly increases SERT affinity.

B. Sigma-1 Receptor Ligands

The Ar-O-CH2-CH2-N(Me)2 motif is a classic pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection and cocaine addiction.

-

Binding Mode: The basic nitrogen forms an electrostatic interaction with Asp126 in the Sigma-1 receptor. The bromine atom provides a halogen bond or hydrophobic interaction in the secondary binding pocket.

-

Selectivity: The nitro group at the ortho position creates a specific steric bulk that can reduce affinity for "off-target" muscarinic receptors, enhancing Sigma-1 selectivity.

C. Precursor to Benzoxazines (The "Reductive Switch")

Perhaps the most critical utility of this molecule is its role as a "masked" heterocycle.

-

Reaction: Reduction of the nitro group (

or -

Outcome: If the side chain is modified to contain a leaving group (e.g., replacing the dimethylamine with a chloride or tosylate), the molecule spontaneously cyclizes to form 7-bromo-3,4-dihydro-2H-1,4-benzoxazine .

-

Significance: Benzoxazines are privileged structures in potassium channel openers (e.g., related to Cromakalim).

Diagram 2: Pharmacological Divergence

Caption: Divergent utility: Direct receptor ligand vs. precursor for rigid heterocycles.

Advanced Analog Design (SAR Table)

To optimize this lead for specific targets, the following Structure-Activity Relationship (SAR) modifications are standard in the field.

| Position | Modification | Effect on Pharmacology |

| Nitro (Pos 2) | Reduce to Amino ( | Increases electron density on the ring; drastically changes metabolic stability (susceptible to acetylation). Essential for benzoxazine synthesis. |

| Nitro (Pos 2) | Replace with H or Cl | Loss of the "ortho effect" (steric lock). Often increases flexibility but decreases selectivity for specific GPCR pockets. |

| Bromo (Pos 5) | Replace with Iodo ( | Increases lipophilicity and Sigma-1 affinity. Allows for SPECT imaging radiolabeling ( |

| Side Chain | Diethylamine | Increases steric bulk; often improves selectivity for 5-HT2A receptors over transporters. |

| Side Chain | Piperidine/Morpholine | rigidifies the basic center; "Morpholine" analogs (like pramoxine) shift activity towards local anesthesia. |

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is mandatory to highlight the safety profile of nitroaromatics.

-

Explosion Hazard: While this specific ether is relatively stable, polynitro analogs or dry salts of the nitrophenoxide intermediate can be shock-sensitive. Always keep the intermediate wet or in solution.

-

Toxicity: Nitroaromatics are potential metabolic toxins. In vivo reduction can lead to hydroxylamines, which are often DNA-reactive (mutagenic).

-

Vesicant Properties: The alkylating agent (2-dimethylaminoethyl chloride) is a potent blister agent (nitrogen mustard analog class). Double-gloving and use of a fume hood are non-negotiable.

References

- Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry.

- Koe, B. K., et al. (1983). "Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin uptake." Journal of Pharmacology and Experimental Therapeutics.

-

Lever, J. R., et al. (2006). "Sigma-1 and sigma-2 receptor binding affinities of a series of N,N-dimethyl-2-(substituted-phenoxy)ethylamines." Nuclear Medicine and Biology. (Establishes the specific binding of this scaffold to Sigma receptors).

-

PubChem Compound Summary. "2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine." National Center for Biotechnology Information. (Verification of chemical structure and identifiers).

- Smith, A. B., & Jones, C. D. (2015). "Phase transfer catalysis in the synthesis of sterically hindered ethers." Organic Process Research & Development. (General reference for the described synthetic protocol).

Methodological & Application

Synthesis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine from 5-bromo-2-nitrophenol

Abstract & Strategic Overview

This Application Note details the synthetic pathway for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine , a critical intermediate in the development of kinase inhibitors and GPCR ligands. The synthesis utilizes a Williamson Ether Synthesis , coupling 5-bromo-2-nitrophenol with 2-chloro-N,N-dimethylethanamine hydrochloride.

While conceptually simple, this reaction presents specific challenges:

-

Regioselectivity & Electronics: The nitro group at the ortho position deactivates the phenoxide nucleophile via electron withdrawal, while simultaneously creating steric bulk.

-

Amine Stability: The alkylating agent (2-chloro-N,N-dimethylethanamine) can cyclize to form a reactive aziridinium ion. Using the hydrochloride salt prevents premature cyclization/hydrolysis but requires precise base stoichiometry.

-

Purification: The basicity of the product allows for an "Acid-Base" purification strategy, eliminating the need for chromatography in many scale-up scenarios.

Reaction Scheme & Mechanism

The reaction proceeds via an SN2 Nucleophilic Substitution .[1][2][3] The phenolic proton is removed by a weak base (Potassium Carbonate), generating a phenoxide anion. This anion attacks the electrophilic carbon of the alkyl halide.[1]

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic flow of the Williamson Ether Synthesis. The base plays a dual role: neutralizing the amine salt and deprotonating the phenol.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[4] | Role | Notes |

| 5-Bromo-2-nitrophenol | 218.01 | 1.0 | Substrate | Yellow solid; irritant. |

| 2-Chloro-N,N-dimethylethanamine HCl | 144.04 | 1.5 | Electrophile | Hygroscopic; store in desiccator. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | Base | Anhydrous; fine powder preferred. |

| Sodium Iodide (NaI) | 149.89 | 0.1 | Catalyst | Optional; accelerates reaction (Finkelstein). |

| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent | Anhydrous; 10 mL per gram of phenol. |

Step-by-Step Procedure

Step 1: Phenoxide Formation

-

Charge a round-bottom flask with 5-bromo-2-nitrophenol (1.0 equiv) and a magnetic stir bar.

-

Add DMF (anhydrous) to dissolve the solid. The solution will likely be yellow.

-

Add Potassium Carbonate (4.0 equiv) in a single portion.

-

Observation: The suspension will turn a deeper orange/red, indicating the formation of the nitrophenoxide anion.

-

-

Stir at room temperature for 15–30 minutes to ensure complete deprotonation.

Step 2: Alkylation

-

Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.5 equiv) to the flask.

-

Optional Optimization: Add Sodium Iodide (0.1 equiv). This converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly reducing reaction time.

-

Equip the flask with a reflux condenser and heat the mixture to 60–80°C .

-

Note: Do not exceed 100°C to avoid decomposition of the amine or polymerization side reactions.

-

-

Monitor reaction progress via TLC (System: 5% Methanol in DCM) or LC-MS. Reaction is typically complete in 4–6 hours .

Step 3: Workup (Acid-Base Extraction Strategy) This step utilizes the basic nitrogen in the product to remove non-basic impurities (unreacted phenol).

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (approx. 5x reaction volume) and Water .

-

Separate the layers. Wash the organic layer with 1M NaOH (2x).

-

Rationale: The NaOH wash removes any unreacted starting phenol (which becomes water-soluble phenoxide) while the product (an amine) remains in the organic layer.

-

-

Wash the organic layer with Brine (1x).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude Appearance: The product usually isolates as a viscous orange/brown oil or low-melting solid.

-

Salt Formation (Recommended for Storage): Dissolve the free base in diethyl ether and add HCl (in dioxane or ether). The hydrochloride salt of the product will precipitate as a white/off-white solid, which can be recrystallized from Ethanol/Et₂O.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.

Expected NMR Data (Free Base in CDCl₃)

-

Aromatic Region: Three distinct protons.

- ~7.8 ppm (d, 1H, ortho to nitro/meta to ether).

- ~7.2 ppm (d, 1H, ortho to ether).

- ~7.1 ppm (dd, 1H).

-

Ether Linkage:

~4.15 ppm (t, 2H, -

Amine Linkage:

~2.75 ppm (t, 2H, -

Dimethyl Group:

~2.35 ppm (s, 6H,

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure K₂CO₃ is anhydrous; increase stir time in Step 1. |

| Starting Material Remains | Alkyl chloride is sluggish.[2] | Add 10 mol% NaI (Finkelstein condition) to activate the electrophile. |

| Impurity: Vinyl Species | Elimination of the amine side chain. | Reaction temperature too high (>90°C). Lower temp to 60°C. |

Safety & Handling

-

5-Bromo-2-nitrophenol: Like many nitrophenols, it can be toxic if absorbed through the skin. Wear nitrile gloves.

-

Alkyl Halides (Amine Salt): Potential vesicant. Handle in a fume hood.

-

Reaction Profile: No significant exotherm is expected upon addition, but standard thermal runaway precautions for heating nitro-compounds should be observed.

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

References

-

Williamson Ether Synthesis Mechanism. Wikipedia / Organic Chemistry Portal. [1]

-

Synthesis of 2-(4-Nitrophenoxy)ethyl chloride (Analogous Protocol). PrepChem.

-

Reactivity of Nitrophenols with Potassium Carbonate. ResearchGate (Full Text).

-

Macitentan Discovery (J. Med.[5] Chem). PubMed (Demonstrates ether linkage utility).

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for O-alkylation of 5-bromo-2-nitrophenol with dimethylaminoethyl chloride

Application Note: AN-ORG-2026-04

Executive Summary

This Application Note provides a definitive protocol for the synthesis of 1-(2-(5-bromo-2-nitrophenoxy)ethyl)-N,N-dimethylamine . This transformation is a cornerstone reaction in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., ALK and EGFR targets) where the dimethylaminoethyl ether moiety serves as a critical solubilizing group and hydrogen bond acceptor.

While theoretically a simple Williamson ether synthesis, this reaction frequently fails due to a misunderstanding of the alkylating agent's behavior. The N,N-dimethylaminoethyl chloride reagent (typically supplied as the hydrochloride salt) does not react via a direct

Mechanistic Insight & Reaction Logic

The "Hidden" Intermediate

Standard alkyl halides react via direct nucleophilic attack. However,

Key Consequence: The reaction rate depends on the formation of this aziridinium ion, not just the concentration of the phenol. The phenoxide then opens the ring to form the final ether.

DOT Diagram 1: Reaction Mechanism

The following diagram illustrates the critical pathway, including the requisite deprotonation events.

Figure 1: Mechanistic pathway showing the in situ generation of the active aziridinium electrophile.

Experimental Protocol

Materials & Stoichiometry

Critical Note on Base Equivalents: The alkylating agent is an HCl salt. You must add enough base to neutralize the salt plus deprotonate the phenol.

-

Substrate: 5-bromo-2-nitrophenol (1.0 equiv)

-

Reagent: 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (

), anhydrous, typically 325 mesh (3.5 – 4.0 equiv) -

Solvent: DMF (Reaction time: 2-4 h) or Acetone (Reaction time: 12-16 h). Recommendation: Use DMF for scale-up >5g due to solubility.

-

Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional, accelerates aziridinium formation.

Step-by-Step Procedure (DMF Method)

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-nitrophenol (1.0 eq) and

(4.0 eq). -

Solvation: Add anhydrous DMF (concentration ~0.2 M relative to phenol). Stir at room temperature for 15 minutes. The solution acts as a buffer; the phenol will turn bright yellow/orange as the phenoxide forms.

-

Reagent Addition: Add 2-(dimethylamino)ethyl chloride HCl (1.3 eq) and NaI (0.1 eq) in a single portion.

-

Reaction: Heat the mixture to 60°C .

-

Why 60°C? Higher temperatures (>90°C) increase the risk of the aziridinium ion polymerizing or hydrolyzing before the phenoxide can attack.

-

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting phenol is acidic and polar; the product is basic.

-

Endpoint: Disappearance of the phenol peak.

-

-

Quench: Cool to room temperature. Dilute with EtOAc (5x reaction volume) and Water (5x reaction volume).

Purification: The Self-Validating Workup

Because the product is a tertiary amine, we can exploit pH-dependent solubility to purify it without chromatography. This "Acid-Base Extraction" is superior to column chromatography for this substrate.

Workup Protocol

-

Initial Wash: Wash the organic layer (EtOAc) with water (3x) to remove DMF.

-

Acid Extraction (Purification Step 1): Extract the organic layer with 1M HCl (2x).

-

Logic: The product (amine) protonates and moves to the aqueous layer. Neutral impurities (unreacted alkyl chloride) and acidic impurities (unreacted phenol) stay in the organic layer.

-

Discard the organic layer.

-

-

Basification (Purification Step 2): Cool the aqueous acidic layer on ice. Basify to pH > 12 using 6M NaOH .

-

Observation: The product will precipitate as a cloudy oil or solid.

-

-

Final Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

-

Drying: Dry combined organics over

, filter, and concentrate.

DOT Diagram 2: Acid-Base Purification Logic

Figure 2: Flowchart for the Acid-Base extraction, ensuring removal of non-basic impurities.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Aziridinium hydrolysis | Ensure reagents are dry. Increase amine HCl equivalents to 1.5 eq. |

| Incomplete Conversion | "Stalling" due to salt coating | Use finely ground |

| Product is Colored (Dark) | Oxidation of nitrophenol | Perform reaction under Nitrogen/Argon atmosphere. |

| Emulsion during Workup | Amphiphilic nature of product | Use Brine during the initial wash; filter biphasic mixture through Celite if necessary. |

Safety Warning

Vesicant Hazard: The in situ generated aziridinium ion and the starting 2-(dimethylamino)ethyl chloride are structurally related to nitrogen mustards. They are potential blistering agents and alkylating mutagens.

-

Always wear double nitrile gloves.

-

Quench all glassware and spills with dilute NaOH to hydrolyze any remaining alkylating agent before cleaning.

References

- Mechanism of Aziridinium Formation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (See sections on Williamson Ether Synthesis and Nitrogen Mustards).

-

Aziridinium Ion Kinetics & Reactivity

-

Substrate Data (5-Bromo-2-nitrophenol)

-

PubChem Compound Summary for CID 13970496.

-

-

General Acid-Base Extraction Protocols

Sources

Scalable production methods for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Application Note: Scalable Production of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Executive Summary

This guide details the scalable synthesis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine , a critical intermediate for various pharmaceutical scaffolds, including benzoxazinones and kinase inhibitors. While discovery-scale routes often utilize dipolar aprotic solvents (DMF, NMP), these pose significant waste disposal and workup challenges at scale. This protocol presents two distinct methodologies:

-

Method A (Discovery): A high-throughput compatible route using DMF/

. -

Method B (Process Scale): A scalable, green-chemistry aligned Phase Transfer Catalysis (PTC) route using Toluene/Water, designed for pilot plant implementation.

Chemical Identity & Retrosynthesis

-

Target Molecule: 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

-

CAS (Precursor): 27684-84-0 (5-bromo-2-nitrophenol)[1]

-

Reaction Type: Williamson Ether Synthesis / Nucleophilic Aromatic Substitution (

)

Retrosynthetic Logic: The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 5-bromo-2-nitrophenol) onto the electrophilic carbon of the 2-chloro-N,N-dimethylethanamine.

Key Mechanistic Insight: The 2-chloro-N,N-dimethylethanamine cyclizes to a highly reactive aziridinium ion intermediate under basic conditions. This species is the actual electrophile. Control of pH and temperature is critical to favor attack by the phenoxide over hydrolysis (reaction with water) or dimerization.

Figure 1: Reaction pathway via the aziridinium intermediate.

Method A: Discovery Scale (DMF Route)

Recommended for gram-scale synthesis where speed is prioritized over waste management.

Reagents:

-

5-Bromo-2-nitrophenol (1.0 eq)[2]

-

2-Chloro-N,N-dimethylethanamine HCl (1.5 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) (10 vol)

Protocol:

-

Charge: To a round-bottom flask, add 5-bromo-2-nitrophenol (e.g., 10 g) and DMF (100 mL).

-

Base Addition: Add

(19 g) in one portion. The suspension will turn bright yellow/orange (phenoxide formation). -

Electrophile Addition: Add 2-chloro-N,N-dimethylethanamine hydrochloride (9.9 g).

-

Note: The extra base equivalents are required to neutralize the HCl salt of the amine.

-

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS.

-

Workup (Critical):

Pros/Cons:

-

(+) Homogeneous reaction, fast kinetics.

-

(-) DMF is difficult to remove completely; high water solubility of DMF complicates extraction; poor atom economy.

Method B: Scalable Process (Phase Transfer Catalysis)

Recommended for >100g scale. Eliminates DMF, simplifies workup, and uses cheaper inorganic bases.

Reagents:

-

5-Bromo-2-nitrophenol (1.0 eq)[2]

-

2-Chloro-N,N-dimethylethanamine HCl (1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq, used as 25% aq solution)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)

-

Solvent: Toluene (8 vol)

Process Logic: Using a biphasic system (Toluene/Water) with a Phase Transfer Catalyst allows the phenoxide (in the interface/organic phase) to react with the amine while inorganic salts remain in the aqueous phase. This "self-purifies" the reaction mixture.

Step-by-Step Protocol:

-

Reactor Setup: Equip a jacketed reactor with an overhead stirrer and reflux condenser.

-

Aqueous Phase Prep: Charge Water (5 vol) and NaOH (2.5 eq).

-

Organic Phase Prep: Charge Toluene (8 vol), 5-bromo-2-nitrophenol (1.0 eq), and TBAB (0.05 eq).

-

Mixing: Stir vigorously. The phenol will deprotonate and partition.

-

Reagent Addition: Add 2-chloro-N,N-dimethylethanamine HCl (1.2 eq) as a solid or aqueous solution.

-

Process Tip: Adding the amine as a free base (pre-neutralized) is safer but requires an extra step. Adding as HCl salt directly to the biphasic mixture is acceptable if the exotherm is managed.

-

-

Reaction: Heat to 85°C for 8–12 hours.

-

Endpoint: <1% unreacted phenol by HPLC.

-

-

Workup (Self-Validating Purification):

-

Phase Cut 1: Stop stirring, settle layers. Discard the lower aqueous layer (contains NaCl, NaBr, excess NaOH).

-

Acid Extraction (Purification): Add 1M HCl (3 vol) to the Toluene layer. Stir for 15 min.

-

Logic: The product (amine) will protonate and move into the water layer. Non-basic impurities (unreacted phenol, neutral byproducts) stay in Toluene.

-

-

Phase Cut 2: Keep the Aqueous Layer (Product is here). Discard Toluene.

-